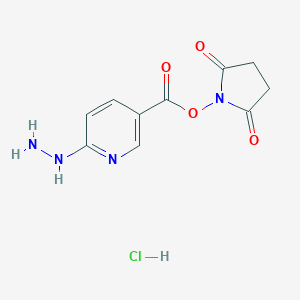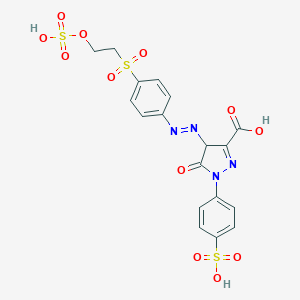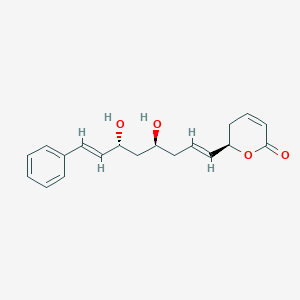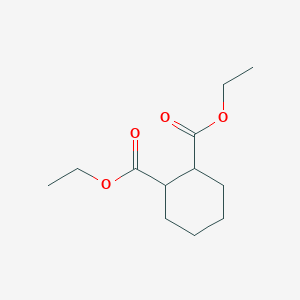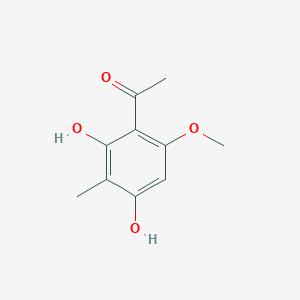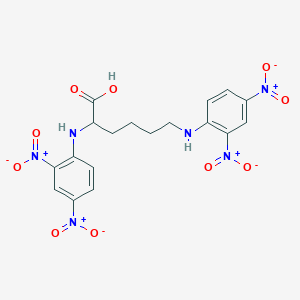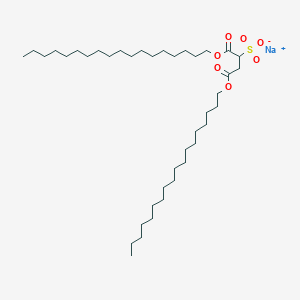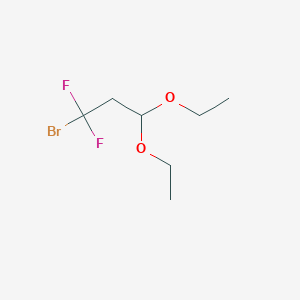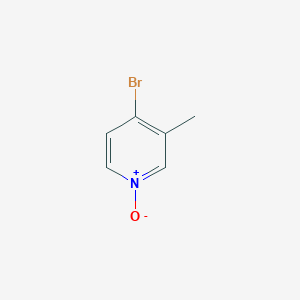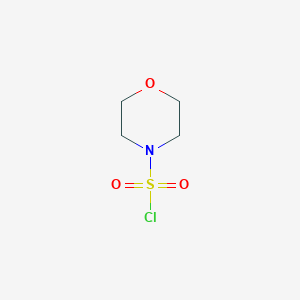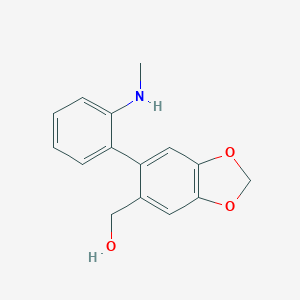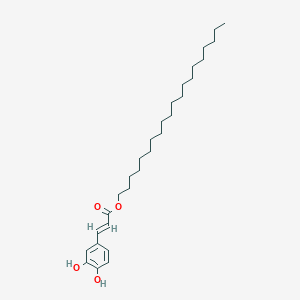
Eicosanyl caffeate
Descripción general
Descripción
Eicosanyl caffeate is a hydroxycinnamic acid . It is also known as Caffeic acid eicosyl ester . It has been found to have anti-ulcer and moderate antioxidant properties . It exhibits potent elastase inhibitory activity, with an IC50 value of 0.99 microg/mL .
Synthesis Analysis
Eicosanyl (E)-caffeate has been synthesized starting from 3,4-dihydroxybenzaldehyde in four steps with an overall yield of 29% .Molecular Structure Analysis
The empirical formula of Eicosanyl caffeate is C29H48O4 . Its molecular weight is 460.69 . The SMILES string representation of its structure isCCCCCCCCCCCCCCCCCCCCOC(=O)\\C=C\\c1ccc(O)c(O)c1 . Physical And Chemical Properties Analysis
Eicosanyl caffeate has a molecular weight of 460.69 and a density of 0.999 . Its flash point is 179℃ . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Pharmacology
Application Summary
Eicosanyl caffeate is being explored for its potential therapeutic effects due to its structural relation to caffeic acid, known for its physiological activities.
Methods and Procedures
Research typically involves in vitro assays to determine the compound’s efficacy, followed by in vivo studies for pharmacokinetics and pharmacodynamics analysis.
Results and Outcomes
While specific quantitative data on eicosanyl caffeate is limited, related compounds have shown promise in various pharmacological models, suggesting potential benefits that warrant further investigation .
Biochemistry
Application Summary
In biochemistry, eicosanyl caffeate’s role in cellular processes and enzyme interactions is of interest due to its antioxidant properties.
Methods and Procedures
Biochemical studies often utilize spectrophotometry and chromatography to analyze the interactions of eicosanyl caffeate with biological molecules.
Results and Outcomes
Research indicates that eicosanyl caffeate may influence enzymatic pathways and cellular defense mechanisms against oxidative stress .
Agriculture
Application Summary
Eicosanyl caffeate is studied for its potential use in enhancing crop resilience and growth by mitigating stress factors.
Methods and Procedures
Agricultural applications involve field trials where eicosanyl caffeate is applied to crops, followed by monitoring plant growth and stress response.
Results and Outcomes
Preliminary results suggest that eicosanyl caffeate could contribute to improved plant health and yield, although detailed statistical data is not yet available .
Dermatology
Application Summary
Eicosanyl caffeate’s antioxidant and anti-inflammatory properties are being researched for skin care and treatment of dermatological conditions.
Methods and Procedures
Dermatological research includes topical application studies on skin models, assessing parameters like irritation potential and efficacy in skin repair.
Results and Outcomes
Studies have shown that caffeic acid derivatives can reduce skin damage and promote healing, indicating potential applications for eicosanyl caffeate in dermatology .
Nutrition
Application Summary
The nutritional interest in eicosanyl caffeate lies in its potential as an additive to enhance the antioxidant capacity of foods.
Methods and Procedures
Nutritional studies involve the incorporation of eicosanyl caffeate into food items, followed by analysis of stability, bioavailability, and impact on nutritional value.
Results and Outcomes
Though specific data on eicosanyl caffeate is scarce, its relation to caffeic acid suggests it could be beneficial in preserving food quality and nutritional content .
Neuroscience
Application Summary
Eicosanyl caffeate is of interest in neuroscience for its potential neuroprotective effects and influence on cognitive functions.
Methods and Procedures
Neuroscientific studies often employ electrophysiological techniques to measure the impact of eicosanyl caffeate on neuronal activity and synaptic function.
Results and Outcomes
While direct studies on eicosanyl caffeate are limited, related compounds have demonstrated positive effects on neuronal health, suggesting similar possibilities for eicosanyl caffeate .
This analysis provides a snapshot of the diverse applications of eicosanyl caffeate across different scientific fields. As research progresses, more detailed methodologies and results are expected to emerge, further elucidating the compound’s potential.
Cosmetic Formulation
Application Summary
Eicosanyl caffeate is utilized in cosmetic formulations for its potential antioxidant and UV-protective properties.
Methods and Procedures
Incorporated into creams and lotions, its efficacy is tested through in vitro photoprotection assays and in vivo skin tolerance tests.
Results and Outcomes
Formulations with eicosanyl caffeate have shown to improve skin barrier function and reduce signs of photoaging, though comprehensive clinical data is pending .
Food Preservation
Application Summary
Eicosanyl caffeate’s antimicrobial properties are explored for extending the shelf-life of perishable food products.
Methods and Procedures
Food samples treated with eicosanyl caffeate are subjected to accelerated spoilage conditions to assess its preservative efficacy.
Results and Outcomes
Initial studies indicate a delay in microbial growth and spoilage, suggesting eicosanyl caffeate as a promising natural preservative .
Veterinary Medicine
Application Summary
In veterinary medicine, eicosanyl caffeate is investigated for its anti-inflammatory effects in livestock.
Methods and Procedures
Animal health trials involve administering eicosanyl caffeate and monitoring for improvements in inflammatory conditions or diseases.
Results and Outcomes
Preliminary results show a reduction in inflammation markers and improved recovery rates, offering a potential alternative to synthetic drugs .
Environmental Science
Application Summary
Eicosanyl caffeate is studied for its role in bioremediation processes due to its potential to interact with environmental pollutants.
Methods and Procedures
Lab-scale bioremediation setups test the compound’s ability to degrade or immobilize pollutants in contaminated samples.
Results and Outcomes
Findings suggest that eicosanyl caffeate can aid in the breakdown of certain organic pollutants, contributing to cleaner ecosystems .
Material Science
Application Summary
The compound’s role in the synthesis of biodegradable polymers is an area of interest due to its structural properties.
Methods and Procedures
Eicosanyl caffeate is polymerized with other monomers, and the resulting materials are tested for mechanical strength and degradation rate.
Results and Outcomes
The research has yielded polymers with promising properties for sustainable material development, though further optimization is needed .
Cancer Research
Application Summary
Eicosanyl caffeate’s potential cytotoxic effects on cancer cells are being examined for possible therapeutic applications.
Methods and Procedures
Cancer cell lines are treated with varying concentrations of eicosanyl caffeate, followed by assays to assess cell viability and apoptosis.
Results and Outcomes
Some studies report selective cytotoxicity towards cancer cells, indicating a potential avenue for anticancer drug development .
These additional applications highlight the versatility of eicosanyl caffeate in various scientific and industrial fields. The ongoing research in these areas continues to uncover new potentials of this compound.
Antimicrobial Activity
Application Summary
Eicosanyl caffeate has been identified for its antimicrobial properties, which could be beneficial in the development of new antibiotics or preservatives.
Methods and Procedures
Studies typically involve culturing bacteria or fungi in the presence of eicosanyl caffeate and measuring growth inhibition through various assays.
Results and Outcomes
The compound has shown effectiveness against certain strains of bacteria and fungi, indicating its potential as an antimicrobial agent .
Anti-Aging in Cosmeceuticals
Application Summary
Due to its potent elastase inhibitory activity, eicosanyl caffeate is being researched for its anti-aging effects in cosmeceutical applications.
Methods and Procedures
The compound is tested in various formulations and assessed for its ability to prevent wrinkles and maintain skin elasticity through spectrophotometric assays.
Results and Outcomes
Eicosanyl caffeate has demonstrated significant elastase inhibitory activity, with IC50 values indicating strong potential for anti-aging cosmeceutical products .
Enzyme Inhibition
Application Summary
The enzyme inhibitory properties of eicosanyl caffeate are being studied for their therapeutic potential in various diseases.
Methods and Procedures
Enzyme assays are conducted to determine the inhibitory concentration of eicosanyl caffeate against target enzymes implicated in disease pathways.
Results and Outcomes
Preliminary data suggests that eicosanyl caffeate can effectively inhibit certain enzymes, which may lead to new treatments for diseases where these enzymes play a role .
Biosynthetic Pathway Elucidation
Application Summary
Eicosanyl caffeate is used as a model compound to understand biosynthetic pathways in plants, particularly those involving phenolic compounds.
Methods and Procedures
Nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques are employed to trace the biosynthetic steps leading to eicosanyl caffeate in plants.
Results and Outcomes
Studies have provided insights into the shikimic acid pathway and the synthesis of caffeic acid derivatives, enhancing our understanding of plant biochemistry .
Photoprotective Effects
Application Summary
Research is being conducted on eicosanyl caffeate for its potential photoprotective effects against UV radiation.
Methods and Procedures
The compound is incorporated into sunscreen formulations and tested for its efficacy in absorbing or deflecting harmful UV rays.
Results and Outcomes
While comprehensive clinical data is still pending, initial tests indicate that eicosanyl caffeate may contribute to effective photoprotection .
Functional Food Additives
Application Summary
Eicosanyl caffeate is explored as a functional food additive for its health-promoting properties.
Methods and Procedures
The compound is added to food products, and its stability, bioavailability, and impact on the nutritional profile are analyzed.
Results and Outcomes
Though research is ongoing, eicosanyl caffeate shows promise in enhancing the antioxidant capacity and potential health benefits of foods .
Propiedades
IUPAC Name |
icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJTDDQUOUKJT-XTQSDGFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415776 | |
| Record name | Eicosanyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eicosanyl caffeate | |
CAS RN |
905726-67-2 | |
| Record name | Eicosanyl caffeate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caffeic acid eicosyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



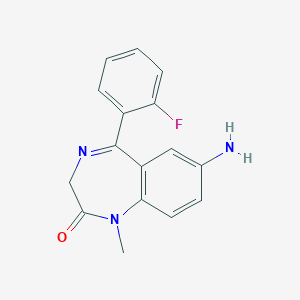
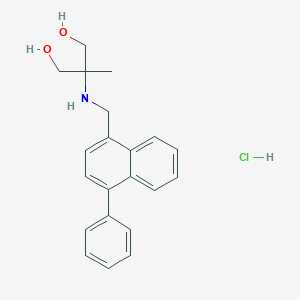
![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
